1-(2-苯乙基)哌啶-3-羧酸

描述

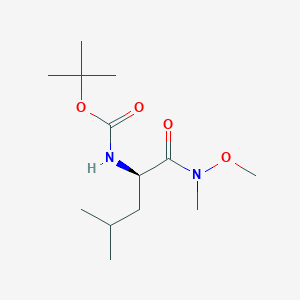

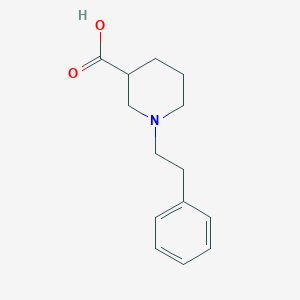

“1-(2-Phenylethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 . It is used in proteomics research .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(2-Phenylethyl)piperidine-3-carboxylic acid”, has been a topic of interest in recent scientific literature . Various methods have been developed, including N-heterocyclization of primary amines with diols , and the use of ammonium formate and palladium on carbon for the reduction of pyridine N-oxides to piperidines .Molecular Structure Analysis

The molecular structure of “1-(2-Phenylethyl)piperidine-3-carboxylic acid” consists of a piperidine ring with a carboxylic acid moiety . The exact structure can be viewed using computational chemistry tools .Chemical Reactions Analysis

Piperidine derivatives, including “1-(2-Phenylethyl)piperidine-3-carboxylic acid”, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Phenylethyl)piperidine-3-carboxylic acid” include a molecular formula of C14H20ClNO2 and a molecular weight of 269.77 .科学研究应用

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives have shown potential in anticancer applications. They have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Inhibitor of GABA Uptake

The discovery of piperidine-3-carboxylic acid (nipecotic acid) as a high-affinity substrate for GABA transporter remarkably added new prospects of targeting GABA uptake systems. It has been reported to exhibit significant in vitro activity as an inhibitor of uptake of GABA into neuronal and glial cells .

Antiviral Applications

Piperidine derivatives are being utilized in different ways as antiviral agents .

Antimalarial Applications

Piperidine derivatives have also been used as antimalarial agents .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties .

Antihypertensive Applications

Piperidine derivatives have been used as antihypertensive agents .

Anti-Alzheimer Applications

Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease .

作用机制

Target of Action

The primary target of 1-(2-Phenylethyl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(2-Phenylethyl)piperidine-3-carboxylic acid acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an increase in GABAergic inhibition, which results in decreased neuronal excitability .

Biochemical Pathways

GABAergic signaling pathway . By increasing the availability of GABA, it enhances the inhibitory effects of GABA on post-synaptic neurons, thereby modulating the overall excitability of the neuronal network .

Result of Action

The inhibition of GABA uptake by 1-(2-Phenylethyl)piperidine-3-carboxylic acid leads to an increase in the concentration of GABA in the synaptic cleft. This results in enhanced GABAergic inhibition, which can lead to a decrease in neuronal excitability. This could potentially have therapeutic implications in conditions characterized by excessive neuronal activity, such as epilepsy and neuropathic pain .

安全和危害

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

属性

IUPAC Name |

1-(2-phenylethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXDRVVZESQZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3096930.png)

![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)

![(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B3096953.png)

amine](/img/structure/B3096958.png)

![Butyl[(3-phenoxyphenyl)methyl]amine](/img/structure/B3096968.png)

![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)

![methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate](/img/structure/B3096988.png)

![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)